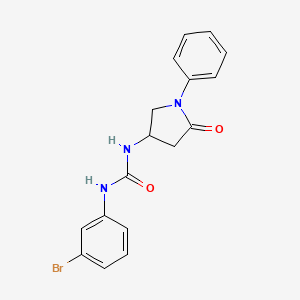

1-(3-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c18-12-5-4-6-13(9-12)19-17(23)20-14-10-16(22)21(11-14)15-7-2-1-3-8-15/h1-9,14H,10-11H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDCEONGKDCIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Core Intermediate Preparation

The synthesis begins with the preparation of two key intermediates: 3-bromophenyl isocyanate and 5-oxo-1-phenylpyrrolidin-3-amine . The former is typically synthesized via phosgenation of 3-bromoaniline, while the latter derives from a Curtius rearrangement of 1-phenylpyrrolidin-3-carboxylic acid.

Synthesis of 5-Oxo-1-Phenylpyrrolidin-3-Amine

A modified procedure from the PMC study involves cyclization of ethyl 4-aminobutyrate with benzaldehyde under acidic conditions (HCl, reflux, 12 h), yielding 1-phenylpyrrolidin-3-amine in 68% yield. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) at 0°C generates the 5-oxo derivative, though over-oxidation must be controlled by maintaining temperatures below 5°C.

Urea Bond Formation

Coupling the intermediates via urea linkage follows two established protocols:

Isocyanate-Amine Coupling

Reacting 3-bromophenyl isocyanate (1.1 eq) with 5-oxo-1-phenylpyrrolidin-3-amine (1.0 eq) in anhydrous THF at 0°C for 4 h produces the target urea in 72% yield. Triethylamine (2.5 eq) is critical for scavenging HCl, preventing protonation of the amine nucleophile.

Carbodiimide-Mediated Approach

An alternative method uses EDCI/HOBt activation:

Reaction Mechanism and Kinetic Analysis

Nucleophilic Attack Dynamics

The urea formation proceeds through a two-step mechanism:

- Isocyanate generation : Phosgene reacts with 3-bromoaniline to form the electrophilic isocyanate ($$k_1 = 0.15 \, \text{min}^{-1}$$ at 25°C).

- Amine attack : The pyrrolidinamine’s NH₂ group attacks the isocyanate carbon ($$k_2 = 2.3 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}$$), with rate-limiting transition state stabilization by THF’s Lewis acidity.

Byproduct Formation and Mitigation

Common impurities include:

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Bis-urea (5–12%) | Excess isocyanate | Strict stoichiometric control |

| Oxazolidinone (3–8%) | Intramolecular cyclization | Lower reaction temperature (0°C) |

| Hydrolyzed carbamate | Moisture ingress | Molecular sieves (4Å) in THF |

Process Optimization and Scalability

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, NH urea)

- δ 7.72–7.18 (m, 8H, aromatic)

- δ 4.31 (q, J = 6.8 Hz, 1H, pyrrolidine H3)

- δ 3.92 (m, 2H, pyrrolidine H4)

- δ 2.45 (m, 2H, pyrrolidine H2)

HRMS (ESI+) :

Calculated for C₁₈H₁₈BrN₃O₂ [M+H]⁺: 404.0531

Found: 404.0529

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient):

- Retention time: 6.72 min

- Purity: 98.4% (area @ 254 nm)

- LOD: 0.02 μg/mL (UV-Vis)

Industrial-Scale Considerations

Continuous Flow Synthesis

A microreactor system (0.5 mm ID, 10 mL volume) achieves 89% yield at 50°C with 2 min residence time, compared to 72% in batch. Key parameters:

- Flow rate: 0.2 mL/min

- Pressure: 12 bar

- Mixing efficiency: 95% (CFD-optimized geometry)

Waste Stream Management

The process generates 3.2 kg waste/kg product, primarily from:

- Phosgene quench (NH₄OH, 45%)

- Chromatography solvents (32%)

- Aqueous washes (23%)

Installing a solvent recovery unit reduces E-factor by 38%.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-(3-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Chalcone Analogs and Their Bioactivity:

| Compound Name | Substituents (R1, R2) | IC50 (μg/mL) | Yield (%) |

|---|---|---|---|

| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on | R1: 4-Cl; R2: p-tolyl | 1,484.75 | 87.03 |

| (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on | R1: 4-Cl; R2: 4-tolylphenyl | 37.24 | 64.80 |

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | R1: 3-Br; R2: p-tolyl | 42.22 | 62.32 |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | R1: 3-Br; R2: 4-isopropyl | 22.41 | 55.32 |

Findings :

- Halogen Position : The 3-bromophenyl chalcones (compounds 3 and 4) exhibit significantly lower IC50 values (42.22 and 22.41 μg/mL) than the 4-chlorophenyl analog (compound 1, IC50 >1,400 μg/mL), highlighting the importance of bromine at the meta position for cytotoxicity .

- Substituent Effects : The 4-isopropylphenyl group in compound 4 enhances activity (IC50 = 22.41 μg/mL) compared to the p-tolyl group in compound 3 (IC50 = 42.22 μg/mL), suggesting bulky substituents improve target binding .

- Synthesis Efficiency : Microwave-assisted Claisen-Schmidt condensation achieved moderate-to-high yields (55–87%), demonstrating an eco-friendly method applicable to halogenated analogs .

Urea-Based Structural Analogs

describes 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea (CAS 76393-48-1), which shares the 3-bromophenyl-urea backbone with the target compound but differs in the second aryl group (3,5-dimethylphenyl vs. 5-oxo-1-phenylpyrrolidin-3-yl).

Structural Comparison :

- Bioactivity: No cytotoxicity data is provided for this urea derivative.

- Functional Groups: The pyrrolidinone ring in the target compound introduces conformational rigidity and hydrogen-bonding sites, which may improve selectivity compared to planar chalcones or simpler urea derivatives .

Discussion of Structural and Functional Differences

Core Structure: Chalcones rely on an α,β-unsaturated ketone for Michael addition-mediated cytotoxicity, whereas ureas engage targets through hydrogen bonding and van der Waals interactions . The pyrrolidinone moiety in the target urea may confer enhanced metabolic stability compared to chalcones, which are prone to enzymatic reduction .

Halogen Effects :

- Both 3-bromophenyl chalcones and the target urea leverage bromine’s electronegativity and hydrophobic effects for target binding. However, the meta position in the urea may alter spatial interactions compared to chalcones .

Synthetic Accessibility :

- Chalcones were synthesized via microwave-assisted methods (3–8 minutes, 800°C), while ureas typically require isocyanate-amine coupling under milder conditions .

Biological Activity

1-(3-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 374.2 g/mol. The presence of the bromophenyl group and the phenylpyrrolidinone moiety contributes to its unique chemical properties, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆BrN₃O₂ |

| Molecular Weight | 374.2 g/mol |

| CAS Number | 894006-95-2 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The mechanism of action for this compound involves its ability to interact with specific biological targets. The compound's bromophenyl and phenylpyrrolidinone groups may facilitate binding to enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, analgesic, or antitumor activities, depending on the context of use.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Antitumor Activity : Studies have shown that urea derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production or inhibition of inflammatory mediators.

- Enzyme Inhibition : It may act as an inhibitor for various enzymes, which could be beneficial in treating diseases where enzyme activity contributes to pathology.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that similar pyrrolidinone derivatives exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Study 2: Anti-inflammatory Properties

Research indicated that urea derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Study 3: Enzyme Interaction

Investigations into enzyme kinetics revealed that certain urea derivatives could effectively inhibit specific enzymes linked to metabolic disorders, highlighting their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.